molecular formula C10H6ClFO3 B11793000 2-(2-Chloro-5-fluorobenzofuran-3-yl)acetic acid

2-(2-Chloro-5-fluorobenzofuran-3-yl)acetic acid

Cat. No.: B11793000
M. Wt: 228.60 g/mol
InChI Key: CKVLENRWFOYTHR-UHFFFAOYSA-N
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Description

2-(2-Chloro-5-fluorobenzofuran-3-yl)acetic acid is a halogenated benzofuran derivative with a molecular formula of C₁₀H₆ClFO₃. This compound features a benzofuran core substituted with chlorine at position 2 and fluorine at position 5, with an acetic acid moiety at position 2. Benzofuran-based compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . The structural uniqueness of this compound lies in its halogen substitution pattern, which influences its electronic properties, solubility, and intermolecular interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-5-fluorobenzofuran-3-yl)acetic acid typically involves the formation of the benzofuran ring followed by the introduction of the chloro and fluoro substituents. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuran core. Subsequent halogenation reactions introduce the chloro and fluoro groups at the desired positions on the ring.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-5-fluorobenzofuran-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Halogen substituents can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace halogen atoms.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of 2-(2-Chloro-5-fluorobenzofuran-3-yl)acetic acid. It has been shown to induce apoptosis in cancer cells, which is a critical mechanism for cancer therapy. The compound's ability to inhibit cell growth has been demonstrated in various cancer cell lines, with notable efficacy against KARPAS422 cells, showing an IC50 value of 12 nM .

Enzyme Inhibition

The compound has been investigated for its role as an inhibitor of key metabolic enzymes involved in cancer progression. Specifically, it has shown promise as a GSK-3β inhibitor, which is crucial in regulating cell proliferation and survival in cancerous tissues . This inhibition can lead to reduced tumor growth and increased apoptosis.

Antimicrobial Properties

Preliminary findings suggest that this compound exhibits antimicrobial activity against various strains of bacteria and fungi. In vitro studies have indicated significant inhibition of Mycobacterium tuberculosis at concentrations as low as 10 µg/mL, suggesting its potential as a therapeutic agent against resistant strains .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduction of apoptosis in cancer cells
Enzyme InhibitionInhibition of GSK-3β activity
AntimicrobialInhibition of Mycobacterium tuberculosis growth

Case Study 1: Anticancer Efficacy

In a controlled laboratory setting, the compound was tested against human cancer cell lines, including KARPAS422. Results indicated a dose-dependent decrease in cell viability, with flow cytometry analysis revealing increased apoptotic cells after 24 hours of exposure. This suggests that the compound may activate caspase pathways involved in programmed cell death .

Case Study 2: Antimicrobial Activity

The antimicrobial efficacy was assessed using various strains of Mycobacterium tuberculosis. The compound demonstrated significant bacterial viability reduction at concentrations starting from 10 µg/mL. This finding indicates its potential utility in developing treatments for resistant bacterial infections .

Mechanism of Action

The mechanism of action of 2-(2-Chloro-5-fluorobenzofuran-3-yl)acetic acid involves its interaction with molecular targets such as enzymes or receptors. The chloro and fluoro substituents can enhance binding affinity and selectivity, influencing the compound’s biological activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-(2-Chloro-5-fluorobenzofuran-3-yl)acetic acid with key analogs, focusing on substituent effects, crystallographic data, and intermolecular interactions.

Table 1: Structural and Crystallographic Comparison

Compound Name Molecular Weight (g/mol) Substituents on Benzofuran Core Key Intermolecular Interactions π-π Stacking Distance (Å) Reference
This compound 228.61 Cl (position 2), F (position 5) O—H⋯O hydrogen bonds Not reported
2-(3-Ethylsulfanyl-5-fluoro-1-benzofuran-2-yl)acetic acid 254.29 F (position 5), S-Et (position 3) O—H⋯O hydrogen bonds, C—H⋯O interactions 3.684
2-(5-Fluorobenzofuran-3-yl)acetic acid 194.16 F (position 5) Not reported Not reported
2-(5-Bromo-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid 289.15 Br (position 5), S-Me (position 3) O—H⋯O hydrogen bonds Not reported

Key Findings

Substituent Effects on Molecular Interactions: The chloro and fluoro substituents in this compound enhance electronegativity, promoting stronger hydrogen bonding compared to non-halogenated analogs. However, the absence of sulfur-based groups (e.g., ethylsulfanyl) reduces its ability to engage in C—H⋯O interactions, as observed in 2-(3-Ethylsulfanyl-5-fluoro-1-benzofuran-2-yl)acetic acid . The ethylsulfanyl group in the latter compound introduces steric bulk and facilitates π-π stacking (distance: 3.684 Å), a feature absent in the chloro-fluoro analog due to its smaller substituents .

Crystallographic Behavior :

  • Compounds with sulfur-containing substituents (e.g., ethylsulfanyl, methylsulfanyl) form more complex crystal lattices via combined hydrogen bonding and π-π interactions, whereas halogenated derivatives rely primarily on O—H⋯O hydrogen bonds for dimer formation .

Physicochemical Properties :

  • The molecular weight and substituents directly influence solubility. For example, 2-(5-Fluorobenzofuran-3-yl)acetic acid (MW 194.16) lacks chlorine and sulfur, likely improving aqueous solubility compared to its heavier analogs .

Biological Activity

2-(2-Chloro-5-fluorobenzofuran-3-yl)acetic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The compound features a benzofuran moiety, which is substituted with chlorine and fluorine atoms. These substitutions are known to influence the compound's reactivity and biological properties, enhancing its affinity for various biological targets.

Antitumor Activity

Research indicates that this compound exhibits notable antitumor properties. It has been evaluated in various cancer cell lines, demonstrating significant growth inhibition. For instance, studies have shown that compounds with similar structures can inhibit cell proliferation at low micromolar concentrations, suggesting a potential role in cancer therapy .

Antibacterial Properties

The compound also displays antibacterial activity against several strains of bacteria. Preliminary studies suggest that it may inhibit the growth of Staphylococcus aureus, a common pathogen associated with various infections. The presence of fluorine in the structure is believed to enhance its lipophilicity, improving membrane permeability and facilitating better interaction with bacterial targets .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The fluorine atom increases binding affinity to certain enzymes and receptors, which can lead to the modulation of key biochemical pathways involved in tumor growth and bacterial resistance .

Case Study: Antitumor Efficacy

In a study evaluating the efficacy of similar benzofuran derivatives, compounds were tested for their ability to inhibit cell growth in pancreatic cancer cell lines. The results indicated that derivatives with fluorine substitutions exhibited enhanced inhibitory effects compared to their non-fluorinated counterparts. For example, compounds showed IC50 values ranging from 4.2 nM to 68.3 nM against KARPAS422 cells, highlighting the importance of structural modifications in enhancing biological activity .

Case Study: Antibacterial Activity

Another study focused on fluoroaryl compounds demonstrated that the introduction of fluorine atoms significantly increased antibacterial potency. The minimum inhibitory concentration (MIC) values for related compounds ranged from 16 µM to 128 µM against S. aureus, indicating that structural modifications can lead to improved antimicrobial properties .

Table 1: Antitumor Activity of Related Compounds

CompoundIC50 (nM)Cell Line
Compound A18KARPAS422
Compound B12KARPAS422
Compound C51MiaPaCa-2

Table 2: Antibacterial Activity

CompoundMIC (µM)Target Organism
This compound32S. aureus
Fluoroaryl Derivative A16S. aureus
Fluoroaryl Derivative B64E. coli

Properties

Molecular Formula

C10H6ClFO3

Molecular Weight

228.60 g/mol

IUPAC Name

2-(2-chloro-5-fluoro-1-benzofuran-3-yl)acetic acid

InChI

InChI=1S/C10H6ClFO3/c11-10-7(4-9(13)14)6-3-5(12)1-2-8(6)15-10/h1-3H,4H2,(H,13,14)

InChI Key

CKVLENRWFOYTHR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)C(=C(O2)Cl)CC(=O)O

Origin of Product

United States

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